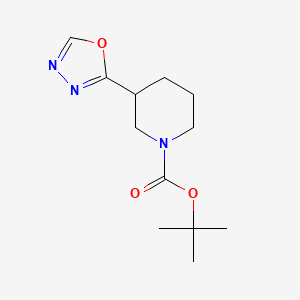

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(7-15)10-14-13-8-17-10/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUUFCZXJXLLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Potassium Hydroxide-Mediated Cyclization (Ref,)

One documented method for a closely related compound, tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, involves the following:

- Starting Materials: Precursors include piperidine derivatives protected with tert-butyl carbamate and carbon disulfide or related reagents for oxadiazole ring formation.

- Reaction Conditions:

- Base: Potassium hydroxide (KOH)

- Solvent: Typically aqueous or alcoholic medium

- Temperature: Reflux conditions for approximately 12 hours

- Outcome: The reaction proceeds via nucleophilic attack and cyclization to form the oxadiazole ring fused to the piperidine scaffold.

- Yield: Approximately 60% yield reported.

- Notes: This method is suitable for introducing sulfanyl substituents on the oxadiazole ring, but the core cyclization approach applies to the 1,3,4-oxadiazol-2-yl substitution as well.

| Parameter | Details |

|---|---|

| Base | Potassium hydroxide (KOH) |

| Temperature | Reflux (~100 °C) |

| Reaction Time | 12 hours |

| Solvent | Aqueous/alcoholic medium |

| Yield | ~60% |

| Key Intermediate | Hydrazide or thiosemicarbazide derivatives |

Cyclization Using Carbonyldiimidazole Activation (Ref)

Another advanced method involves the use of carbonyldiimidazole (CDI) to activate carboxylic acid derivatives for cyclization to form the oxadiazole ring:

- Procedure:

- A Boc-protected piperidine derivative bearing a suitable carboxylic acid or hydroxyl substituent is dissolved in tetrahydrofuran (THF) under cooling (ice-water bath, ~5 °C).

- Carbonyldiimidazole (CDI) is added in one portion to the stirred solution.

- The mixture is stirred at room temperature for 2 hours to promote cyclization forming the oxadiazole ring.

- Workup:

- The reaction mixture is dried over sodium sulfate, filtered, and concentrated.

- The residue is treated with aqueous sodium hydroxide and 2-propanol at ~45 °C overnight to complete the reaction.

- Acidification and extraction steps follow to isolate the product.

- Advantages: This method allows for precise control of cyclization and is amenable to scale-up.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Activating Agent | 1,1′-Carbonyldiimidazole (CDI) |

| Temperature | 5 °C (initial), then room temp |

| Reaction Time | 2 hours (CDI step), overnight (alkaline treatment) |

| Workup | Filtration, concentration, extraction |

| Notes | Suitable for Boc-protected piperidine acids |

Multi-Step Synthesis Route Summary

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Boc Protection | tert-Butyl chloroformate, base (e.g., NaHCO3) | Protect piperidine nitrogen | High yield, standard method |

| 2 | Formation of Hydrazide or Thiosemicarbazide | Hydrazine derivatives, carbon disulfide (if sulfanyl group desired) | Prepare oxadiazole precursors | Moderate to high yields |

| 3 | Cyclization to Oxadiazole | Potassium hydroxide, reflux (or CDI activation in THF) | Ring closure to form 1,3,4-oxadiazole | 60% (KOH reflux) or better with CDI |

| 4 | Purification | Extraction, recrystallization | Isolate pure product | Purity >95% by HPLC |

Analytical and Research Data Supporting Preparation

Spectroscopic Characterization:

- NMR (1H, 13C) confirms the presence of piperidine and oxadiazole rings.

- IR spectroscopy shows characteristic carbamate (Boc) and oxadiazole functional group absorptions.

- Mass spectrometry confirms molecular weight consistent with formula C12H19N3O3.

-

- Yields around 60% are typical for the cyclization step under potassium hydroxide reflux.

- CDI-mediated cyclization can improve yields and purity due to milder conditions and better control.

Notes on Variations and Related Compounds

- Variants with sulfanyl substitution at the 5-position of the oxadiazole ring have been prepared using carbon disulfide and potassium hydroxide, demonstrating the versatility of the synthetic approach.

- The Boc protection on the piperidine nitrogen is critical for controlling reactivity and achieving selective substitution at the 3-position.

Chemical Reactions Analysis

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 859154-85-1)

Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 1617499-11-2)

- Structural Difference : Features a bromopyridinyl substituent on the oxadiazole and a piperidine ring substituted at the 4-position.

- Impact : The bromine atom and pyridine ring introduce steric bulk and electronic effects, which may enhance binding to aromatic residues in biological targets (e.g., kinase ATP pockets).

- Molecular Formula : C₁₇H₂₂BrN₅O₃; Molecular Weight: 424.3 .

Tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate

- Structural Difference : Replaces the oxadiazole with a chloronitroaniline group.

- Impact : The nitro group facilitates reduction to amines for further functionalization (e.g., benzimidazolone formation, as in ).

- Synthesis : Prepared via nucleophilic aromatic substitution between 4-chloro-1-fluoro-2-nitrobenzene and Boc-protected piperidine .

Physicochemical and Pharmacokinetic Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | logP* | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| Tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | C₁₂H₁₉N₃O₃ | 253.3 | Oxadiazole (unsubstituted) | 1.8 | ~0.5 (PBS) |

| Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (859154-85-1) | C₁₃H₂₁N₃O₃ | 267.3 | 5-methyl-oxadiazole | 2.3 | ~0.3 (PBS) |

| Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (1617499-11-2) | C₁₇H₂₂BrN₅O₃ | 424.3 | Bromopyridinyl-oxadiazole | 3.1 | <0.1 (PBS) |

| Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate (1518123-38-0) | C₁₆H₂₃FN₂O₂ | 294.4 | Fluoroaniline | 2.5 | ~1.2 (PBS) |

*Predicted values based on analogous structures .

Biological Activity

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The 1,3,4-oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical formula for this compound is . The structure features a piperidine ring substituted with a tert-butyl group and an oxadiazole ring. This configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving the activation of p53 and caspase pathways . The presence of the oxadiazole ring enhances the interaction with cellular targets, leading to increased cytotoxicity.

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been documented. In vitro studies demonstrate that these compounds can inhibit the growth of various bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Experimental models indicate that it can lower levels of pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the oxadiazole ring or the piperidine moiety can enhance or diminish their pharmacological effects. For example:

| Modification | Effect |

|---|---|

| Substitution on the oxadiazole | Increased anticancer activity |

| Variations in piperidine structure | Altered binding affinity |

| Presence of electron-withdrawing groups | Enhanced antimicrobial properties |

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole-containing compounds:

- MCF-7 Cell Line Study : A derivative demonstrated a significant increase in apoptosis markers when treated with varying concentrations, suggesting a dose-dependent response.

- Antimicrobial Testing : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 10 µg/mL.

- Anti-inflammatory Model : In vivo studies using animal models indicated a reduction in paw edema by over 50% when treated with the compound compared to controls.

Q & A

What is the molecular structure and key functional groups of tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate?

The compound features a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a 1,3,4-oxadiazole ring at position 3. Key functional groups include:

- Tert-butyl carbamate : Provides steric protection and modulates solubility.

- 1,3,4-Oxadiazole : A heterocyclic ring with electron-deficient properties, enabling hydrogen bonding and π-π interactions.

- Piperidine : A six-membered amine ring contributing to conformational flexibility.

| Property | Value/Description | Source Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₃O₃ | |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NNCO2 | |

| Molecular Weight | 292.36 g/mol |

What are the common synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

Piperidine Functionalization : Starting with tert-butyl piperidine derivatives (e.g., tert-butyl 3-carboxypiperidine-1-carboxylate), cyclized via condensation with hydrazine derivatives to form the oxadiazole ring .

Oxadiazole Formation : Hydrazide intermediates react with carbon disulfide or cyanogen bromide under acidic conditions .

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Key Reagents : Hydrazine derivatives, tert-butyl chloroformate, and catalysts like DCC (dicyclohexylcarbodiimide) .

How do reaction conditions influence the yield and purity during synthesis?

- Temperature : Oxadiazole cyclization requires 80–100°C for optimal ring closure .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis solvent removal .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency in carbamate formation .

| Parameter | Effect on Yield/Purity | Reference |

|---|---|---|

| Anhydrous conditions | Prevents hydrolysis of intermediates | |

| pH control | Minimizes side reactions |

What spectroscopic methods confirm the compound’s structure?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl) and δ 8.2–8.5 ppm (oxadiazole protons) .

- ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and oxadiazole carbons (~160 ppm) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 293.4 .

- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C) .

What biological activities are associated with this compound?

- Antimicrobial Activity : Oxadiazole derivatives inhibit bacterial enoyl-ACP reductase .

- Anticancer Potential : Piperidine-oxadiazole hybrids disrupt microtubule assembly in cancer cell lines .

- Enzyme Inhibition : Acts as a reversible inhibitor of monoamine oxidase B (MAO-B) in neuroprotective studies .

How does the oxadiazole ring influence reactivity and bioactivity?

The 1,3,4-oxadiazole ring:

- Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Enhances metabolic stability compared to other heterocycles (e.g., triazoles) due to reduced susceptibility to oxidation .

- Modulates lipophilicity , affecting membrane permeability in cellular assays .

What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can contradictions in reported biological activities be resolved?

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Structural Analogues : Compare activity of tert-butyl 3-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate to isolate oxadiazole effects .

What structural analogs are studied, and how do they differ?

| Analog | Structural Difference | Bioactivity Difference | Reference |

|---|---|---|---|

| tert-Butyl 3-(1,2,4-oxadiazol-3-yl) | Positional isomer of oxadiazole | Reduced MAO-B inhibition | |

| Piperidine-4-(oxadiazol-2-yl) | Substitution at piperidine C4 | Enhanced antimicrobial potency |

What challenges exist in scaling up synthesis for academic research?

- Yield Optimization : Multi-step reactions accumulate losses; telescoping steps (e.g., one-pot synthesis) improve efficiency .

- Purification : Chromatography is time-intensive; alternative methods like centrifugal partition chromatography (CPC) are explored .

- Cost : High-purity reagents (e.g., boronic esters) increase expenses; in-house synthesis of intermediates reduces costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.